N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O5S/c1-29-16-10-15(23-19(24-16)30-2)25-31(27,28)12-8-6-11(7-9-12)22-18(26)17-13(20)4-3-5-14(17)21/h3-10H,1-2H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZTZOHYOAJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its efficacy as a potential anticancer agent. Research indicates that derivatives of sulfamoyl phenyl compounds can inhibit human sirtuin 2 (SIRT2), a protein implicated in cancer progression. SIRT2 inhibitors have shown promise in selectively targeting cancer cells while sparing normal cells, suggesting that N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide could be developed into a therapeutic agent for cancer treatment .
Inhibition of SIRT2
The compound's structure allows it to act as a selective inhibitor of SIRT2. Studies have demonstrated that modifications to the pyrimidine and phenyl groups enhance binding affinity and selectivity towards SIRT2, which is crucial for the development of targeted cancer therapies. The structure-activity relationship (SAR) analysis has identified key features that improve potency against SIRT2 .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to modulate specific biological pathways. By inhibiting SIRT2, researchers can explore the compound's effects on cellular processes such as autophagy and inflammation, which are critical in understanding various diseases including neurodegenerative disorders .
Structure-Based Drug Design
The compound serves as a scaffold for structure-based drug design (SBDD) efforts aimed at developing new inhibitors for related targets. Its unique chemical structure allows researchers to modify functional groups to optimize efficacy and selectivity against specific enzymes or receptors involved in disease processes .
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine moiety, which is known for its biological relevance. The molecular formula is , with a molecular weight of approximately 541.6 g/mol. Its IUPAC name is this compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Notably, it has been shown to inhibit enzymes involved in DNA synthesis and disrupt cellular signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, which may lead to apoptosis in cancer cells .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values for different cell types have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 1.5 |
| MCF-7 (Breast) | 2.0 |
| A2780 (Ovarian) | 1.8 |
| K562 (Leukemia) | 3.5 |
These values suggest that the compound is particularly effective against cervical and breast cancer cells .
Case Studies
- In Vitro Studies : In studies involving the HeLa and MCF-7 cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. MTT assays confirmed that treatment with this compound led to significant cytotoxicity compared to control groups .
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor sizes in xenograft models of breast cancer. These studies highlighted the potential for this compound to be developed into a therapeutic agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyrimidine ring and the sulfonamide group significantly affect the antiproliferative activity. For instance, variations in substituents on the phenyl ring can lead to enhanced potency or selectivity towards specific cancer types .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Pyrimidine Substitutions: The target compound’s 2,6-dimethoxy pyrimidine group (electron-donating) contrasts with chloro (electron-withdrawing) in 4h and trifluoromethyl (strongly electron-withdrawing) in flufenoxuron . Methoxy groups may enhance metabolic stability compared to halogens, which are prone to dehalogenation.
Physicochemical Properties
- However, methoxy groups may counteract this by increasing hydrophobicity .
- Thermal Stability : The crystalline structure of the target compound (inferred from analogous compounds in ) suggests high melting points (>200°C), aligning with trends in sulfonamide derivatives .
Spectroscopic and Crystallographic Data
- NMR/MS : The target compound’s ¹H NMR would show distinct peaks for methoxy protons (~δ 3.8–4.0 ppm) and aromatic fluorine atoms (~δ 7.0–7.5 ppm), similar to compounds in and .
- Crystal Packing: Monoclinic symmetry (C2/c space group) and unit cell parameters (e.g., a = 42.0478 Å) in analogous compounds () suggest tight molecular packing, contributing to stability .
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
